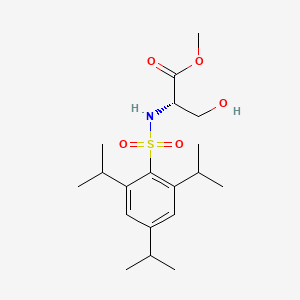

(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-3-hydroxy-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO5S/c1-11(2)14-8-15(12(3)4)18(16(9-14)13(5)6)26(23,24)20-17(10-21)19(22)25-7/h8-9,11-13,17,20-21H,10H2,1-7H3/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVGAOZBSSSTDW-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CO)C(=O)OC)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N[C@@H](CO)C(=O)OC)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-triisopropylbenzenesulfonyl chloride and (S)-methyl 3-hydroxypropanoate.

Formation of Sulfonamide: The sulfonyl chloride reacts with an amine to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.

Esterification: The hydroxy group of (S)-methyl 3-hydroxypropanoate is esterified using a suitable esterification reagent like methanol in the presence of an acid catalyst such as sulfuric acid.

Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often includes:

Optimization of Reaction Conditions: Industrial processes optimize reaction conditions to maximize yield and minimize waste.

Continuous Flow Chemistry: This method can be employed to enhance the efficiency and scalability of the synthesis.

Automated Purification Systems: Industrial setups often use automated systems for purification to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Ammonia (NH3), primary amines (RNH2).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have highlighted the potential of compounds similar to (S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate in inhibiting cancer cell proliferation. For instance, derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have shown selective inhibition against colon cancer cells (HCT-116). The IC50 values for these compounds ranged from 0.12 mg/mL to 0.81 mg/mL, indicating their effectiveness as anticancer agents .

2. Histone Deacetylase Inhibition

Compounds derived from this class have been investigated as histone deacetylase inhibitors (HDACIs), which play a crucial role in cancer therapy by affecting gene expression. The structure-activity relationship studies suggest that modifications to the sulfonamide group can enhance inhibitory activity .

Biochemical Research

1. Enzyme Inhibition Studies

this compound may serve as a valuable tool in enzyme inhibition studies. Its structural features allow it to interact with various enzymes involved in metabolic pathways, providing insights into enzyme mechanisms and potential therapeutic targets.

2. Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with specific protein targets. Such studies can elucidate the mechanism of action and guide the design of more potent derivatives .

Synthetic Organic Chemistry

1. Building Block for Synthesis

This compound can act as a building block in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions such as acylation and amination, making it a versatile intermediate in organic synthesis .

2. Total Synthesis of Bioactive Compounds

this compound can be utilized in the total synthesis of bioactive natural products. For example, it has been suggested as a precursor in synthesizing potent antimitotic agents like discodermolide .

Case Studies

Mechanism of Action

The mechanism of action of (S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Steric Hindrance

- The 2,4,6-triisopropylphenylsulfonamide group in the target compound creates exceptional steric bulk, surpassing even Boc-protected analogs (e.g., BocN-MPO). This property is advantageous in chiral resolution, where steric effects dominate enantiomer discrimination .

- In contrast, (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate lacks bulky substituents, making it more reactive but less selective in stereochemical applications .

Electronic Properties

- The electron-donating isopropyl groups in the target compound’s sulfonamide stabilize adjacent positive charges, enhancing its utility in acid-catalyzed reactions.

- The nitro group in (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate is strongly electron-withdrawing, activating the aromatic ring for electrophilic substitution or reduction to aminophenyl derivatives .

Solubility and Reactivity

- Methyl ester vs. carboxylic acid : The target compound’s ester group improves lipid solubility compared to its carboxylic acid counterpart (CAS: 159155-05-2). However, the acid form’s carboxylate enables salt formation, broadening its utility in aqueous-phase reactions .

- Epoxide reactivity : BocN-MPO’s epoxide moiety allows for polymerization or nucleophilic ring-opening, a feature absent in the sulfonamide-based target compound .

Biological Activity

(S)-Methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its unique structure that includes a sulfonamide group and a hydroxyl functional group. The synthesis of this compound typically involves the reaction of 3-hydroxy-2-methylpropanoic acid with 2,4,6-triisopropylphenylsulfonamide, utilizing standard organic synthesis techniques such as esterification and purification methods.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways.

- Antioxidant Properties : It may possess antioxidant capabilities that protect cells from oxidative stress.

- Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory responses in cellular models.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of this compound:

- Cell Viability Assays : The compound was tested against various cancer cell lines to evaluate its cytotoxic effects. Results indicated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL for different derivatives derived from similar structures .

- Enzyme Activity : Studies demonstrated that the compound inhibited enzymes such as tyrosinase and collagenase, which are crucial in skin aging processes .

- Molecular Docking Studies : Computational docking studies have predicted favorable binding interactions with target enzymes, supporting its potential as a therapeutic agent .

Anti-Aging Potential

A notable study focused on the anti-aging properties of this compound analogs demonstrated their ability to inhibit tyrosinase and elastase effectively. Compounds derived from this structure showed significant inhibition rates (IC50 values around 1.05 µM for tyrosinase), indicating their potential use in cosmetic formulations aimed at reducing skin aging .

Cancer Research

In cancer research, derivatives of this compound have been evaluated for their antiproliferative effects on colon cancer cells (HCT-116). The findings revealed that several compounds exhibited selective toxicity towards cancerous cells while sparing normal cells like HEK-293 .

Summary of Findings

| Biological Activity | Observation | IC50 Values |

|---|---|---|

| Tyrosinase Inhibition | Effective inhibitors found | ~1.05 µM |

| Collagenase Inhibition | Significant inhibition observed | Varies by compound |

| Antiproliferative Activity | Selective toxicity towards cancer cells | 0.12 - 0.81 mg/mL |

| Anti-inflammatory Effects | Modulation of inflammatory markers | Not quantified |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate, and how can stereochemical purity be ensured?

- Methodology :

-

Step 1 : Use a multi-step synthesis involving sulfonation of 2,4,6-triisopropylphenol to generate the sulfonyl chloride intermediate, followed by coupling with (S)-methyl 3-hydroxy-2-aminopropanoate under basic conditions (e.g., pyridine or triethylamine) .

-

Step 2 : Ensure enantiomeric purity via chiral auxiliaries or asymmetric catalysis during the coupling step. Validate stereochemistry using chiral HPLC (e.g., Chiralpak® columns) or polarimetry.

-

Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>98%) via LC-MS .

- Example Data :

| Parameter | Condition/Result | Reference |

|---|---|---|

| Coupling Reagent | Pyridine, 0°C to RT, 12h | |

| Chiral Purity | >99% ee (Chiral HPLC) |

Q. How should researchers characterize the structural and stereochemical integrity of this compound?

- Methodology :

- Spectroscopy : Use - and -NMR to confirm substituent positions and stereochemistry. Compare chemical shifts with analogous sulfonamides (e.g., δ 2.5–3.5 ppm for sulfonamide protons) .

- Mass Spectrometry : Validate molecular weight via HRMS (e.g., [M+H] at m/z 453.24).

- X-ray Crystallography : Resolve absolute configuration if chiral centers are ambiguous .

Advanced Research Questions

Q. What strategies resolve conflicting reactivity data in polar vs. apolar solvents?

- Methodology :

-

Controlled Experiments : Test reactivity (e.g., hydrolysis, nucleophilic substitution) in solvents of varying polarity (DMSO, THF, hexane). Monitor via -NMR or TLC.

-

Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict solvent effects on transition states. Compare with empirical data .

-

Statistical Analysis : Apply ANOVA to identify solvent polarity as a variable causing discrepancies .

- Example Workflow :

Experimental → Computational → Statistical Reconciliation

Q. How to systematically evaluate environmental persistence and biodegradation pathways?

- Methodology :

-

Laboratory Studies :

-

Hydrolysis : Expose compound to pH 3–9 buffers; analyze degradation via LC-MS/MS.

-

Photolysis : Use UV light (λ = 254 nm) to simulate sunlight effects .

-

Ecosystem Simulation : Model partitioning coefficients (log ) and bioaccumulation potential using EPI Suite™ .

- Key Parameters :

| Property | Method | Reference |

|---|---|---|

| Hydrolysis Half-life | pH 7, 25°C: 72h (estimated) | |

| Bioaccumulation | BCF < 100 (low risk) |

Q. What computational approaches predict biological target interactions, and how to reconcile in silico/in vitro discrepancies?

- Methodology :

-

Molecular Docking : Use AutoDock Vina to screen against enzymes (e.g., proteases). Validate with experimental IC values .

-

MD Simulations : Run 100 ns simulations (GROMACS) to assess binding stability. Adjust force fields if RMSD >2 Å .

-

Hybrid QM/MM : Apply for redox-sensitive interactions (e.g., sulfonamide-mediated inhibition) .

- Case Study :

-

Predicted Binding Affinity : -9.2 kcal/mol (AutoDock) vs. Experimental IC : 12 µM .

Research Design & Theory Integration

Q. How to align studies with theoretical frameworks in medicinal chemistry?

- Methodology :

- Conceptual Framework : Link to enzyme inhibition theories (e.g., transition-state analogs) or sulfonamide bioactivity databases .

- Hypothesis Testing : Design assays (e.g., fluorogenic substrates) to validate mechanistic predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.